Indoline-1-carbonyl chloride Indoline-1-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 117086-91-6
VCID: VC20841680
InChI: InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
SMILES: C1CN(C2=CC=CC=C21)C(=O)Cl
Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol

Indoline-1-carbonyl chloride

CAS No.: 117086-91-6

Cat. No.: VC20841680

Molecular Formula: C9H8ClNO

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Indoline-1-carbonyl chloride - 117086-91-6

CAS No. 117086-91-6
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
IUPAC Name 2,3-dihydroindole-1-carbonyl chloride
Standard InChI InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Standard InChI Key BHVDNQHSQZMQMJ-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)Cl
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)Cl

Chemical Identity and Basic Properties

Indoline-1-carbonyl chloride, also known by its systematic IUPAC name 2,3-dihydroindole-1-carbonyl chloride, is an organic compound characterized by its indoline core structure bonded to a carbonyl chloride functional group. The molecule features a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with the carbonyl chloride substituent attached to the nitrogen atom.

Identification Parameters

The compound can be uniquely identified through several standardized parameters, as shown in Table 1.

ParameterValue
CAS Registry Number117086-91-6
Molecular FormulaC₉H₈ClNO
Molecular Weight181.62 g/mol
IUPAC Name2,3-dihydroindole-1-carbonyl chloride
Standard InChIInChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
SMILES NotationC1CN(C2=CC=CC=C21)C(=O)Cl
PubChem Compound ID22390768

Table 1: Key identification parameters for Indoline-1-carbonyl chloride

Structural Characteristics

Molecular Structure

Indoline-1-carbonyl chloride consists of an indoline core with a carbonyl chloride group attached to the nitrogen atom. The indoline structure itself comprises a benzene ring fused to a five-membered nitrogen-containing ring that is partially saturated, distinguishing it from the fully aromatic indole system. This partial saturation occurs at the 2,3-position of the heterocyclic ring, resulting in sp³ hybridization at these carbon atoms.

Functional Group Analysis

The defining functional group of this compound is the carbonyl chloride (-COCl) moiety attached to the nitrogen atom. This acyl chloride group is highly reactive due to both the polarized nature of the carbon-chlorine bond and the electron-withdrawing effects of the carbonyl oxygen. The presence of this functional group significantly influences the compound's chemical behavior, particularly its susceptibility to nucleophilic attack.

Physical and Chemical Properties

Chemical Reactivity

The defining characteristic of Indoline-1-carbonyl chloride is its high reactivity, primarily attributed to the carbonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions, making the compound valuable in organic synthesis. The reactivity pattern typically includes:

  • Nucleophilic acyl substitution with various nucleophiles (alcohols, amines, thiols)

  • Sensitivity to moisture, resulting in hydrolysis to form the corresponding carboxylic acid

  • Potential for participating in cross-coupling reactions when catalyzed by transition metals

Synthesis Methods

General Synthetic Approaches

The synthesis of Indoline-1-carbonyl chloride typically involves the functionalization of the indoline nitrogen with a carbonyl chloride group. Based on general synthetic methodologies for similar compounds, several approaches can be considered:

  • Reaction of indoline with phosgene (COCl₂) or a phosgene equivalent such as triphosgene

  • Treatment of indoline-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Chlorination of indoline-1-carboxylate esters under appropriate conditions

The typical synthesis pathway involves reactions where appropriate leaving groups (such as hydroxyl or amino groups) are replaced by chlorine through chlorination reactions or by using acid chlorides as intermediates.

Applications in Organic Synthesis

Role as an Acylating Agent

As a carbonyl chloride derivative, Indoline-1-carbonyl chloride primarily serves as an acylating agent in organic synthesis. Its high electrophilicity makes it particularly useful for introducing the indoline-1-carbonyl moiety into various substrates. This functionality has significant implications in the synthesis of complex molecules, particularly those relevant to pharmaceutical development.

Formation of Amides and Esters

One of the most important applications of Indoline-1-carbonyl chloride is in the formation of amides and esters through nucleophilic substitution reactions. This process generally involves:

  • Reaction with amines to form indoline-1-carboxamides

  • Reaction with alcohols to form indoline-1-carboxylate esters

  • Reaction with thiols to form indoline-1-carbothioates

These transformations are valuable in the synthesis of potential bioactive compounds and pharmaceutical intermediates .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of Indoline-1-carbonyl chloride exist, differing primarily in substitution patterns or degree of saturation. Table 2 presents a comparison of key related compounds.

CompoundCAS NumberMolecular FormulaKey Structural Difference
Indoline-1-carbonyl chloride117086-91-6C₉H₈ClNOReference compound
1H-Indole-2-carbonyl chloride58881-45-1C₉H₆ClNOCarbonyl chloride at 2-position; fully aromatic indole core
3-Ethylindoline-1-carbonyl chloride117086-92-7C₁₁H₁₂ClNOAdditional ethyl substituent at 3-position
2-Methyl-2,3-dihydro-1H-indole-1-carbonyl chloride126535-38-4C₁₀H₁₀ClNOAdditional methyl substituent at 2-position
1-Methyl-1H-indole-3-carbonyl chloride126921-19-5C₁₀H₈ClNOMethyl on nitrogen; carbonyl chloride at 3-position; fully aromatic indole core

Table 2: Comparison of Indoline-1-carbonyl chloride with structurally related compounds

Reactivity Comparison

The reactivity of Indoline-1-carbonyl chloride can be compared to that of its structural analogues. While the carbonyl chloride functionality remains consistently reactive across these compounds, subtle differences in reactivity arise from:

  • The degree of aromaticity in the heterocyclic ring

  • The presence and position of additional substituents

  • Electronic effects influenced by ring saturation or substitution patterns

For example, the fully aromatic indole derivatives typically exhibit different electron distribution patterns compared to indoline-based compounds, potentially affecting the electrophilicity of the carbonyl carbon.

Research Findings and Applications

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator